molecular formula C16H15N3O4S3 B2983354 ethyl 2-[(5-{[2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)ethyl]sulfanyl}-1,3,4-thiadiazol-2-yl)sulfanyl]acetate CAS No. 477856-15-8

ethyl 2-[(5-{[2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)ethyl]sulfanyl}-1,3,4-thiadiazol-2-yl)sulfanyl]acetate

Cat. No.: B2983354
CAS No.: 477856-15-8
M. Wt: 409.49
InChI Key: XILUYRJVZKRUCI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 2-[(5-{[2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)ethyl]sulfanyl}-1,3,4-thiadiazol-2-yl)sulfanyl]acetate is a sulfur-rich heterocyclic compound featuring a central 1,3,4-thiadiazole ring substituted with two sulfanyl (-S-) groups. One sulfanyl group is linked to an ethyl acetate moiety, while the other is connected to a 2-(1,3-dioxo-isoindol-2-yl)ethyl substituent. The isoindol-1,3-dione fragment introduces aromaticity and electron-withdrawing properties, which may influence the compound’s reactivity, solubility, and biological activity .

Properties

IUPAC Name

ethyl 2-[[5-[2-(1,3-dioxoisoindol-2-yl)ethylsulfanyl]-1,3,4-thiadiazol-2-yl]sulfanyl]acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15N3O4S3/c1-2-23-12(20)9-25-16-18-17-15(26-16)24-8-7-19-13(21)10-5-3-4-6-11(10)14(19)22/h3-6H,2,7-9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XILUYRJVZKRUCI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CSC1=NN=C(S1)SCCN2C(=O)C3=CC=CC=C3C2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15N3O4S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

409.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Ethyl 2-[(5-{[2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)ethyl]sulfanyl}-1,3,4-thiadiazol-2-yl)sulfanyl]acetate (CAS: 477856-15-8) is a compound featuring a complex structure that includes thiadiazole and isoindole moieties. Its potential biological activities have garnered interest in the fields of medicinal chemistry and pharmacology.

The molecular formula of this compound is C16H15N3O4S3 with a molar mass of 409.5 g/mol. The structure can be represented as follows:

PropertyValue
CAS Number477856-15-8
Molecular FormulaC16H15N3O4S3
Molar Mass409.5 g/mol

Antimicrobial Properties

Recent studies have indicated that compounds containing thiadiazole and isoindole structures exhibit significant antimicrobial activity. For instance, derivatives of thiadiazole have shown effectiveness against various microorganisms, including Gram-positive and Gram-negative bacteria as well as fungi such as Candida albicans . In vitro tests demonstrated that several derivatives maintained low cytotoxicity while displaying moderate antimicrobial effects.

Antiviral Activity

The antiviral potential of this compound was evaluated against HIV. In a study comparing various thiadiazole derivatives, none exhibited selective anti-HIV activity; however, they were found to be non-cytotoxic at concentrations exceeding 100 µM . This suggests that while the compound may not directly inhibit viral replication effectively, it could serve as a scaffold for further modifications to enhance antiviral properties.

Study on Thiadiazole Derivatives

A comprehensive study published in MDPI evaluated the biological activities of several thiadiazole derivatives. The findings indicated that these compounds could inhibit bacterial growth effectively while showing minimal cytotoxic effects on human cell lines . This study highlights the potential for developing new antimicrobial agents based on the structural characteristics of this compound.

Research Findings Overview

The following table summarizes key findings from various studies on the biological activity of this compound and related compounds:

Study FocusActivity TypeResults Summary
AntimicrobialBacterial & FungalModerate activity against Gram-positive/negative bacteria; effective against Candida albicans .
AntiviralHIVNon-cytotoxic at high concentrations; no selective activity against HIV .
CytotoxicityHuman Cell LinesGenerally non-cytotoxic with CC50 > 100 µM .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The compound belongs to a class of 1,3,4-thiadiazole derivatives with sulfanyl-linked substituents. Below is a comparative analysis with structurally related compounds:

Compound Core Structure Substituents Key Properties References
Ethyl 2-[(5-{[2-(1,3-dioxo-isoindol-2-yl)ethyl]sulfanyl}-1,3,4-thiadiazol-2-yl)sulfanyl]acetate 1,3,4-Thiadiazole - Ethyl acetate
- 2-(1,3-dioxo-isoindol-2-yl)ethyl
High molecular weight (est. ~420 g/mol), moderate lipophilicity (XLogP3 ~3.5)
Ethyl 2-[[5-(2-ethoxy-2-oxoethyl)sulfanyl]-1,3,4-thiadiazol-2-yl]sulfanyl]acetate (CAS 75646-24-1) 1,3,4-Thiadiazole - Two ethyl acetate groups MW: 322.4 g/mol; XLogP3: 2.6; High hydrogen bond acceptors (9)
Ethyl 2-[(5-methyl-1,3,4-thiadiazol-2-yl)thio]acetate 1,3,4-Thiadiazole - Ethyl acetate
- Methyl
Simpler structure; lower MW (~218 g/mol); higher solubility in polar solvents
2-[(5-Methyl-1,3-benzoxazol-2-yl)sulfanyl]acetohydrazide Benzoxazole - Acetohydrazide
- Methyl
Enhanced hydrogen-bonding capacity due to hydrazide; potential for metal chelation
S-Alkylated 2-(1H-indol-3-ylmethyl)-1,3,4-oxadiazole-5-thiols 1,3,4-Oxadiazole - Indole moiety
- Variable alkyl/aralkyl groups
Bioactive (antimicrobial, anticancer); planar indole enhances π-π stacking

Crystallography and Computational Studies

  • Structural Analysis : SHELX programs are widely used for crystallographic refinement of such compounds . For example, ethyl 2-{[7-fluoro-4-oxo-thiochromen-2-yl]sulfanyl}acetate was resolved with an R factor of 0.044 using SHELXL .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.